molecular formula C10H14ClNO3 B2586007 methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride CAS No. 1391408-07-3

methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride

Cat. No.: B2586007
CAS No.: 1391408-07-3
M. Wt: 231.68
InChI Key: LZHGTOZAFSEFFO-FVGYRXGTSA-N
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Description

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride is a chemical compound with a molecular formula of C10H14ClNO3. It is an ester derivative of amino acid and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structural features, which include an amino group, a methoxyphenyl group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride typically involves the esterification of (2S)-2-amino-2-(3-methoxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-phenylacetate hydrochloride: Lacks the methoxy group, which may affect its reactivity and applications.

    Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride: Similar structure but with the methoxy group in a different position, leading to different chemical properties.

    Ethyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride: An ethyl ester analogue with potentially different pharmacokinetic properties.

Uniqueness

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHGTOZAFSEFFO-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391408-07-3
Record name methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride
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